3-Thiophen-2-yl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide
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Overview
Description
3-(2-THIENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE is a complex organic compound featuring multiple functional groups, including thienyl, hydrazino, and carbothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-THIENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE typically involves multi-step organic reactionsThe final step involves the acrylamide formation through a reaction with acryloyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
3-(2-THIENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new C-N bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-THIENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2-THIENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE involves its interaction with specific molecular targets. The thienyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The hydrazino and carbothioyl groups may also contribute to its bioactivity by forming covalent bonds with target proteins, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
3-(2-Thienyl)acrylic acid: A simpler compound with a thienyl group attached to an acrylic acid moiety.
2,2’-Bipyridine derivatives: Compounds containing thienyl groups and bipyridine moieties, used in coordination chemistry and materials science.
Uniqueness
3-(2-THIENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential bioactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13N3O2S3 |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
(E)-3-thiophen-2-yl-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C14H13N3O2S3/c18-12(6-5-10-3-1-7-21-10)15-14(20)17-16-13(19)9-11-4-2-8-22-11/h1-8H,9H2,(H,16,19)(H2,15,17,18,20)/b6-5+ |
InChI Key |
ODILODLODUIYTH-AATRIKPKSA-N |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)NNC(=S)NC(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NNC(=S)NC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
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